4-[2-(4-fluorophenyl)-2-oxoethyl]-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
4-[2-(4-fluorophenyl)-2-oxoethyl]-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylphenyl group, and a benzothiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-fluorophenyl)-2-oxoethyl]-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-fluorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methylphenylamine to yield the desired benzothiadiazine derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-fluorophenyl)-2-oxoethyl]-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce compounds with altered functional groups. Substitution reactions can lead to a wide range of derivatives with different substituents on the phenyl rings .
Scientific Research Applications
4-[2-(4-fluorophenyl)-2-oxoethyl]-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(4-fluorophenyl)-2-oxoethyl]-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-[({2-[(4-Fluorophenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid
- 1-(4-Fluorophenyl)-2-phenyl-ethanone
- 2-(4-Acetylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Uniqueness
Compared to similar compounds, 4-[2-(4-fluorophenyl)-2-oxoethyl]-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide stands out due to its specific combination of functional groups and structural features
Biological Activity
4-[2-(4-fluorophenyl)-2-oxoethyl]-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C19H18FNO4S
- Molecular Weight : 343.354 g/mol
- CAS Number : 2587838-34-4
The compound exhibits various biological activities primarily attributed to its structural characteristics. Key mechanisms include:
- Inhibition of Enzymatic Activity : The benzothiadiazinone core is known for its ability to inhibit specific enzymes that are crucial in metabolic pathways.
- Antioxidant Properties : The presence of the fluorophenyl group enhances the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
- Modulation of Drug Resistance : Similar compounds have been reported to reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux pumps, enhancing the efficacy of co-administered chemotherapeutic agents .
Anticancer Activity
Research indicates that derivatives of benzothiadiazine can significantly reduce cell viability in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 25 µM across different cell lines, indicating potent anticancer activity.
Antimicrobial Activity
The compound has shown promising results against several bacterial strains:
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, suggesting potential as an antimicrobial agent.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar benzothiadiazine derivatives. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Study 2: Drug Resistance Reversal
Another investigation focused on the ability of related compounds to enhance the efficacy of doxorubicin in resistant breast cancer cells. The study demonstrated that co-administration with the benzothiadiazine derivative increased drug accumulation within cells by inhibiting P-gp activity .
Data Summary
Properties
IUPAC Name |
4-[2-(4-fluorophenyl)-2-oxoethyl]-2-(3-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O4S/c1-15-5-4-6-18(13-15)25-22(27)24(14-20(26)16-9-11-17(23)12-10-16)19-7-2-3-8-21(19)30(25,28)29/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQLGQSVFIFAET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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